![molecular formula C70H52MnN2O4 B14790700 Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate is a complex organometallic compound. It is known for its chiral properties and is used in various asymmetric synthesis reactions. The compound features manganese in the +3 oxidation state, coordinated with a Schiff-base ligand derived from chiral diamines and binaphthyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate typically involves the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions to form the Schiff-base ligand . This ligand is then reacted with manganese(III) acetate in acetic acid to form the final complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and enantiomeric excess of the chiral ligands, and optimizing the reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate primarily undergoes oxidation reactions. Manganese(III) acetate is a well-known oxidizing agent and can facilitate the formation of radicals, which then participate in various organic transformations .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, acetic acid, and other substrates that can undergo radical-induced transformations. The reactions are typically carried out in acetic acid or other suitable solvents under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific substrates used. For example, reactions with alkenes can lead to the formation of lactones through radical cyclization processes .
Scientific Research Applications
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate has several applications in scientific research:
Asymmetric Synthesis: It is used as a catalyst in various asymmetric synthesis reactions, including cyclopropanation, aziridination, and epoxidation.
Oxidation Reactions: The compound is employed in oxidation reactions to form complex organic molecules, which are useful in pharmaceuticals and fine chemicals.
Material Science: It is used in the synthesis of chiral materials and polymers with specific optical properties.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate involves the formation of manganese(III) radicals. These radicals can abstract hydrogen atoms from organic substrates, leading to the formation of carbon-centered radicals. These radicals then undergo further transformations, such as cyclization or addition reactions, to form the final products .
Comparison with Similar Compounds
Similar Compounds
Manganese(III) Acetate: A simpler compound used as an oxidizing agent in organic synthesis.
Copper(II) Schiff-base Complexes: Used in similar asymmetric synthesis reactions but with different metal centers.
Iron(III) Acetate: Another oxidizing agent with similar applications but different reactivity profiles.
Uniqueness
The uniqueness of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate lies in its chiral properties and its ability to catalyze asymmetric synthesis reactions with high enantiomeric excess. The presence of the binaphthyl groups enhances its selectivity and efficiency in these reactions .
Properties
Molecular Formula |
C70H52MnN2O4 |
|---|---|
Molecular Weight |
1040.1 g/mol |
IUPAC Name |
acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4); |
InChI Key |
MKVVRIGCQUNSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


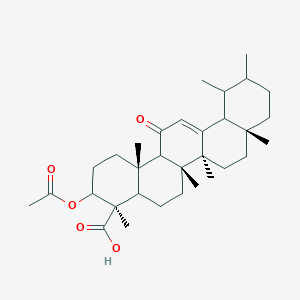

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
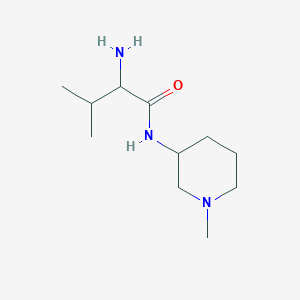

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
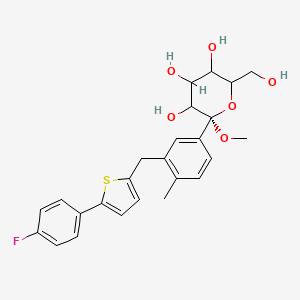
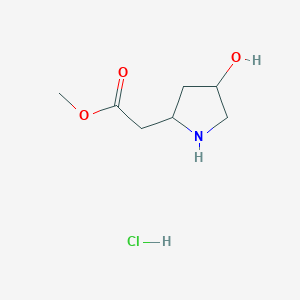
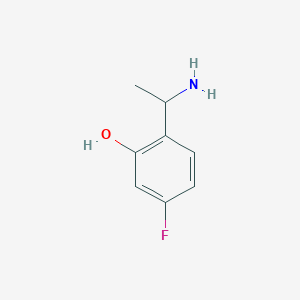
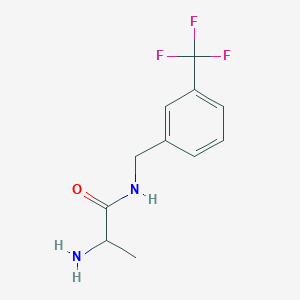
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
